molecular formula C48H78N12O15 B058551 Eglin c (41-49) CAS No. 122299-11-0

Eglin c (41-49)

Katalognummer B058551
CAS-Nummer: 122299-11-0
Molekulargewicht: 1063.2 g/mol
InChI-Schlüssel: AHWKRDTXAJKKKX-WWRYCTMDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eglin c (41-49) is a peptide fragment related to eglin c . It shows inhibitory effects on cathepsin G and α-chymotrypsin with Ki values of 42 and 20 μM, respectively .


Synthesis Analysis

The synthesis of Eglin c (41-49) has been studied in the past . The peptide fragment was synthesized and its inhibitory effect on human leukocyte elastase, cathepsin G, and alpha-chymotrypsin was examined .


Molecular Structure Analysis

The molecular weight of Eglin c (41-49) is 1063.20 . Its molecular formula is C48H78N12O15 . The sequence of this peptide fragment is SPVTLDLRY .


Physical And Chemical Properties Analysis

Eglin c (41-49) has a molecular weight of 1063.20 and a molecular formula of C48H78N12O15 . It is a solid substance . More detailed physical and chemical properties are not available in the retrieved information.

Wissenschaftliche Forschungsanwendungen

  • Biochemistry and Pharmacology : Eglin c is known for inhibiting human leucocyte elastase and cathepsin G, making it a potential therapeutic agent for diseases associated with inflammation. It has shown effectiveness in experimental animal models of emphysema and shock. Initial studies suggest Eglin c is non-toxic and doesn't affect the cardiovascular system, central nervous system, or metabolism. However, its allergenic potential remains unexplored (Braun & Schnebli, 1986).

  • Structural Studies : Investigations into Eglin c's structure reveal that its enzyme-binding loop is supported mainly by electrostatic and H-bonding interactions. Studies on synthetic analogues of Eglin c have provided insights into the importance of these interactions for its stability and binding efficiency (Lu et al., 2000).

  • Pharmacological Studies : Research on Eglin c's pharmacological properties found that it forms complexes with human leukocyte elastase and cathepsin G at rates comparable to naturally occurring inhibitors. It has been used effectively in models of emphysema in hamsters, showing no signs of toxicity (Schnebli et al., 1985).

  • Proteinase Inhibition : Eglin c has a high inhibitory activity towards several serine proteinases, and its effectiveness has been enhanced through specific mutagenesis. Its absence of disulfide bridges categorizes it within the potato I inhibitor family (Heinz et al., 1989).

  • Influence on Human Neutrophils : Studies on Eglin C's effects on human neutrophils showed it doesn't interfere with phagocytic-bactericidal activity, making it a viable protease inhibitor for certain medical applications (Suter & Chevallier, 1988).

  • Enzyme-Inhibitor Dynamics : Research on mutations in Eglin c's alpha-helical solvent-exposed sites revealed surprising long-range effects, indicating specific interactions that are significant for understanding its stability and function (Fetrow et al., 2005).

Eigenschaften

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78N12O15/c1-23(2)18-31(41(68)53-30(11-9-17-52-48(49)50)40(67)55-33(20-27-12-14-28(63)15-13-27)43(70)58-35(22-61)47(74)75)54-44(71)34(21-36(64)65)56-42(69)32(19-24(3)4)57-46(73)38(26(7)62)60-45(72)37(25(5)6)59-39(66)29-10-8-16-51-29/h12-15,23-26,29-35,37-38,51,61-63H,8-11,16-22H2,1-7H3,(H,53,68)(H,54,71)(H,55,67)(H,56,69)(H,57,73)(H,58,70)(H,59,66)(H,60,72)(H,64,65)(H,74,75)(H4,49,50,52)/t26-,29+,30+,31+,32+,33+,34+,35+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWKRDTXAJKKKX-WWRYCTMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78N12O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153564
Record name Eglin c (41-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1063.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eglin c (41-49)

CAS RN

122299-11-0
Record name Eglin c (41-49)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122299110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eglin c (41-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
11
Citations
S TSUBOI, M TAKEDA, Y OKADA… - Chemical and …, 1991 - jstage.jst.go.jp
H—Ser—Pro—Val—Thr—Leu—Asp—Leu—Arg—Tyr—OH and H—Thr—Asn—Val—Val—OH, which correspond to the sequences 41—49 and 60—63 of eglin c, respectively, were …
Number of citations: 5 www.jstage.jst.go.jp
A FUJII, S TSUBOI, K ASADA… - Chemical and …, 1994 - jstage.jst.go.jp
A nonapeptide, H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH, corresponding to sequence 41-49 of eglin c inhibited leukocyte cathepsin G and α-chymotrypsin with K i values of 2.2× 10-…
Number of citations: 3 www.jstage.jst.go.jp
S TSUBOI, K NAKABAYASHI… - Chemical and …, 1990 - jstage.jst.go.jp
… Among them, H—Arg—Glu—Tyr—Phe—OMe (eglin c 22—25) and H—Ser—Pro—Val—Thr—Leu—Asp—Leu—ArgTyr—OMe (eglin c 41—49) inhibited cathepsin G and a-…
Number of citations: 11 www.jstage.jst.go.jp
Y Okada, S Tsuboi - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
The peptides eglin c (41–70), eglin c (60–70), eglin c (50–70) and eglin c (45–70) have been synthesized by a conventional solution method in order to allow us to study the relationship …
Number of citations: 1 pubs.rsc.org
K NAKABAYASHI, S TSUBOI, T FUJIMOTO… - Chemical and …, 1990 - jstage.jst.go.jp
H—Ser—Pro—Val—Thr—Leu~ Asp—Leu—Arg—Tyr—OMe, corresponding to the sequence 41—49 of eglin c, inhibited human leukocyte cathepsin G and az-chymotrypsin. In order to …
Number of citations: 2 www.jstage.jst.go.jp
Y Okada, S Tsuboi, Y Tsuda, Y Nagamatsu… - FEBS …, 1990 - Wiley Online Library
Synthesis of a trihexacontapeptide corresponding to the sequence 8â•fi70 of eglin c and studies on the relationship between Page 1 Volume 272, number 1,2, 113-116 FEBS 08963 …
Number of citations: 9 febs.onlinelibrary.wiley.com
Y Okada, S Tsuboi - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
Commencing with a protected C-terminal triacontapeptide of eglin c, eglin c (31–70), eglin c (22–30) and eglin c (8–70) and finally eglin c were synthesized by a conventional solution …
Number of citations: 2 pubs.rsc.org
Y NAGAMATSU, J unichiro YAMAMOTOI - Amino Acids and Peptides, 1990 - jlc.jst.go.jp
… Among them, H—Arg—Glu—Tyr—Phe—OMe (eglin c 22—25) and H—Ser—Pro—Val—Thr—Leu—Asp—Leu—Arg— Tyr—OMe (eglin c 41—49) inhibited cathepsin G and oi-…
Number of citations: 0 jlc.jst.go.jp
W Vogt - Immunobiology, 2000 - Elsevier
Activation by complement C3/CS convertases of the fifth component of human complement, CS, leads to two active cleavage products: CSa, a chemotactic peptide, and CSb, the …
Number of citations: 47 www.sciencedirect.com
M Frosco - 1992 - search.proquest.com
Aspergillus fumigatus invades the lungs of immunocompromised individuals and causes the fatal disease, invasive pulmonary aspergillosis. This fungus produces an elastase which …
Number of citations: 1 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.